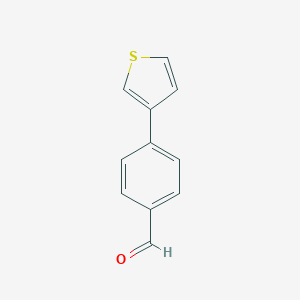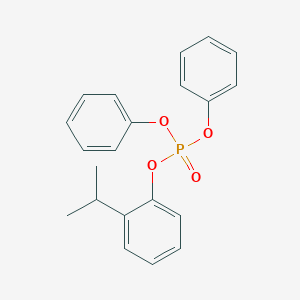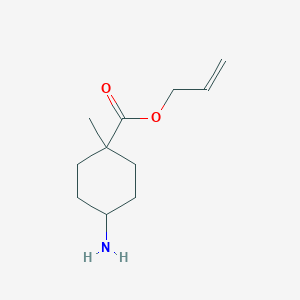
1,5-Diaminonaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diaminonaphthalene-2-carboxylic acid, also known as DANC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DANC is a fluorescent molecule that has been used in various applications, including biochemical assays, drug discovery, and imaging studies.
Wirkmechanismus
1,5-Diaminonaphthalene-2-carboxylic acid is a fluorescent molecule that emits light upon excitation with a specific wavelength of light. The mechanism of action of 1,5-Diaminonaphthalene-2-carboxylic acid involves the interaction of the molecule with the target molecule of interest. This interaction results in a change in the fluorescence of 1,5-Diaminonaphthalene-2-carboxylic acid, which can be measured and used to study the biological process of interest.
Biochemische Und Physiologische Effekte
1,5-Diaminonaphthalene-2-carboxylic acid has been shown to have minimal biochemical and physiological effects, making it an ideal probe for studying biological processes. It has been demonstrated to be non-toxic and non-carcinogenic, and it does not interfere with the function of the target molecule.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-Diaminonaphthalene-2-carboxylic acid has several advantages for use in lab experiments. It is a highly sensitive probe that can detect small changes in the biological process of interest. It is also relatively easy to use and does not require specialized equipment. However, there are some limitations to the use of 1,5-Diaminonaphthalene-2-carboxylic acid. It is not suitable for use in vivo, and its fluorescence can be affected by environmental factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of 1,5-Diaminonaphthalene-2-carboxylic acid in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. 1,5-Diaminonaphthalene-2-carboxylic acid could be used to identify potential drug candidates and to screen for inhibitors of specific enzymes. Another potential application is in the development of new imaging techniques for studying biological processes. 1,5-Diaminonaphthalene-2-carboxylic acid could be used as a fluorescent probe in imaging studies to visualize specific molecules or processes in living cells. Additionally, 1,5-Diaminonaphthalene-2-carboxylic acid could be used in the development of new biosensors for the detection of specific molecules or pathogens. Overall, the unique properties of 1,5-Diaminonaphthalene-2-carboxylic acid make it a valuable tool for scientific research, with many potential applications in the future.
Synthesemethoden
The synthesis of 1,5-Diaminonaphthalene-2-carboxylic acid involves the condensation of naphthalene-2,3-dicarboxylic anhydride with hydrazine hydrate. The resulting product is then oxidized to yield 1,5-diaminonaphthalene-2-carboxylic acid. This method has been widely used to produce 1,5-Diaminonaphthalene-2-carboxylic acid with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1,5-Diaminonaphthalene-2-carboxylic acid has been extensively used in scientific research, particularly in the field of biochemistry. It has been employed as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme kinetics, and receptor-ligand binding. 1,5-Diaminonaphthalene-2-carboxylic acid has also been used in drug discovery to identify potential drug candidates and to screen for inhibitors of specific enzymes.
Eigenschaften
CAS-Nummer |
152406-23-0 |
|---|---|
Produktname |
1,5-Diaminonaphthalene-2-carboxylic acid |
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
1,5-diaminonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h1-5H,12-13H2,(H,14,15) |
InChI-Schlüssel |
UGBFYQKTFOPJJB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N)C(=O)O)C(=C1)N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N)C(=O)O)C(=C1)N |
Synonyme |
2-Naphthalenecarboxylicacid,1,5-diamino-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



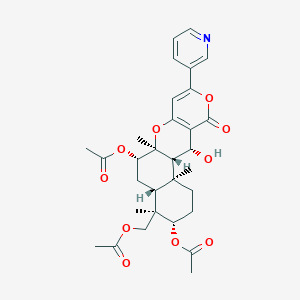
![(Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid](/img/structure/B132741.png)
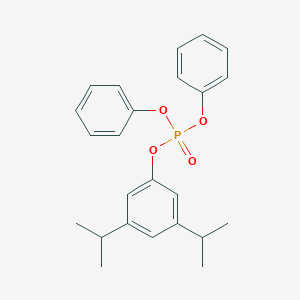

![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)
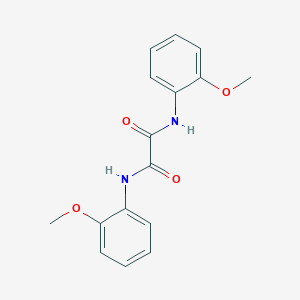
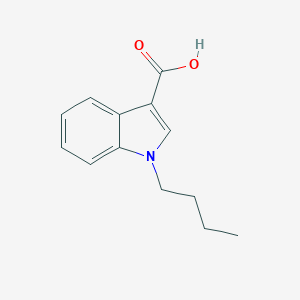
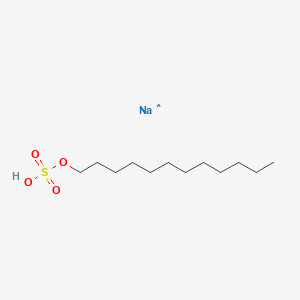

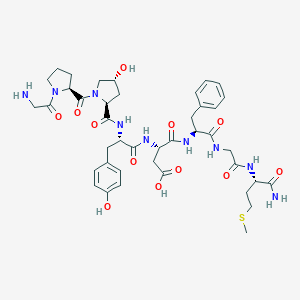
![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)
